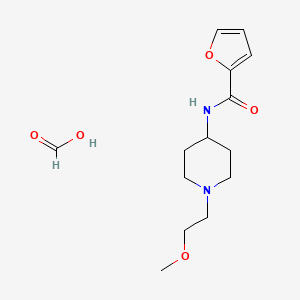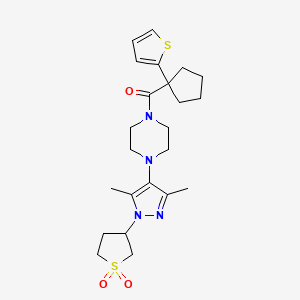
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve a brief overview of the compound, including its chemical formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on compounds structurally related to (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone often focuses on their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies utilizing the AM1 molecular orbital method have identified various conformations of related antagonists that suggest their steric binding interactions with receptors might be similar to those of cannabinoid agonists, indicating a potential for diverse therapeutic applications beyond pain management and into areas like neurodegenerative diseases or cancer by modulating receptor activity [Shim et al., 2002].
Synthesis and Structural Analysis
The development and structural analysis of related pyrazole derivatives, including the synthesis of novel compounds and their characterization through various spectroscopic methods, provide insights into the potential pharmacological applications of these molecules. Novel synthetic routes have enabled the creation of derivatives with enhanced biological activities, suggesting a wide range of applications in drug discovery and development, particularly as antimicrobial, antifungal, and anticancer agents [Hote & Lokhande, 2014; Sanjeeva et al., 2022].
Antimicrobial and Anticancer Activities
Specific pyrazole and isoxazole derivatives, structurally similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have highlighted the potential of these compounds in treating various bacterial and fungal infections, as well as their efficacy in inhibiting cancer cell growth, offering promising avenues for the development of new therapeutic agents [Hafez et al., 2016; Inceler et al., 2013].
Enzyme Inhibitory Activities
Compounds with structural similarities to (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone have been studied for their enzyme inhibitory activities, including inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These activities suggest potential therapeutic applications in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease or certain cancers [Cetin et al., 2021].
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary safety precautions.
Direcciones Futuras
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Propiedades
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S2/c1-17-21(18(2)27(24-17)19-7-15-32(29,30)16-19)25-10-12-26(13-11-25)22(28)23(8-3-4-9-23)20-6-5-14-31-20/h5-6,14,19H,3-4,7-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOJEDZPZOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

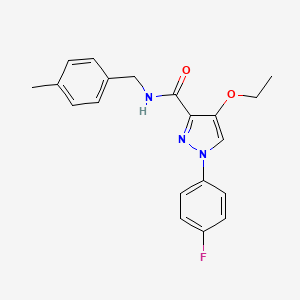
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)
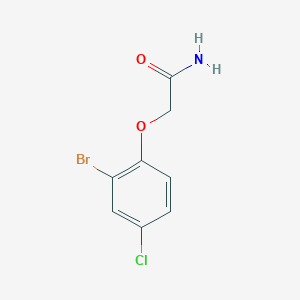
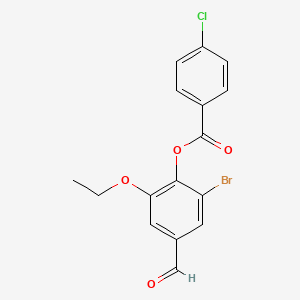
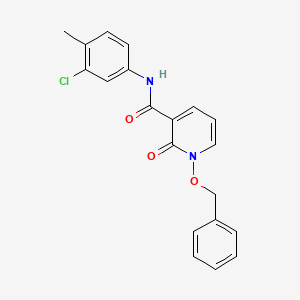

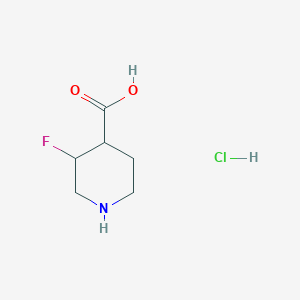
![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)
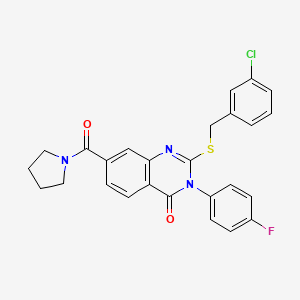
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)
